
2,5-Dibromoterephthaldiamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromoterephthaldiamide is an organic compound with the molecular formula C8H6Br2N2O2 It is a derivative of terephthalic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine atoms, and the carboxylic acid groups are converted to amide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromoterephthaldiamide typically involves the bromination of terephthalic acid followed by the conversion of the resulting dibromoterephthalic acid to the corresponding amide. One common method involves the following steps:
Bromination: Terephthalic acid is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 2,5-dibromoterephthalic acid.
Amidation: The dibromoterephthalic acid is then reacted with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
2,5-Dibromoterephthaldiamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding diamine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the amide groups can yield the corresponding nitrile or carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products
Substitution: Products include various substituted terephthaldiamide derivatives.
Reduction: The major product is 2,5-diaminoterephthaldiamide.
Oxidation: Products include 2,5-dibromoterephthalonitrile and 2,5-dibromoterephthalic acid.
科学的研究の応用
2,5-Dibromoterephthaldiamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development.
Industry: It is used in the production of flame retardants, dyes, and advanced materials.
作用機序
The mechanism of action of 2,5-Dibromoterephthaldiamide in biological systems involves its interaction with cellular proteins and enzymes. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The amide groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,5-Dibromoterephthalic Acid: Similar in structure but with carboxylic acid groups instead of amides.
2,5-Diaminoterephthaldiamide: The reduced form of 2,5-Dibromoterephthaldiamide.
2,5-Dibromoterephthalonitrile: An oxidized derivative with nitrile groups.
Uniqueness
This compound is unique due to the presence of both bromine atoms and amide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
特性
分子式 |
C8H6Br2N2O2 |
|---|---|
分子量 |
321.95 g/mol |
IUPAC名 |
2,5-dibromobenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C8H6Br2N2O2/c9-5-1-3(7(11)13)6(10)2-4(5)8(12)14/h1-2H,(H2,11,13)(H2,12,14) |
InChIキー |
BNJNWFXIOAOULG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Br)C(=O)N)Br)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


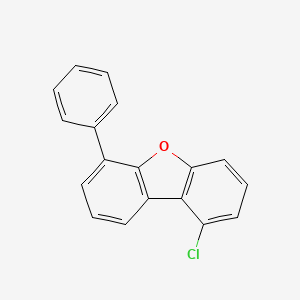
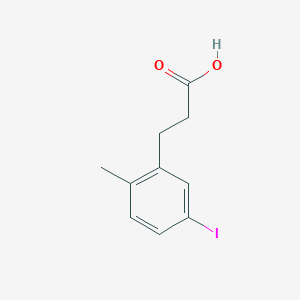
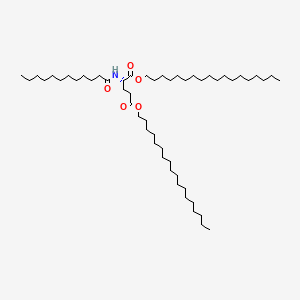
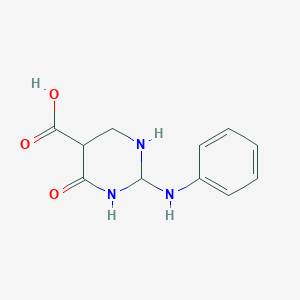
![(2R,4R)-1-tert-butyl 2-(2-(9-((2S,5S)-1-((S)-2-(methoxycarbonylamino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyloxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B12328586.png)
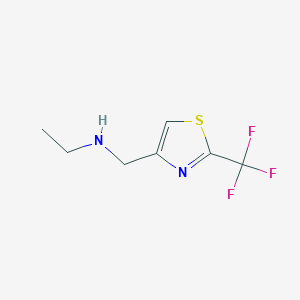

![5-(((2-Oxa-8-azaspiro[4.5]decan-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine](/img/structure/B12328620.png)
![6-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12328621.png)
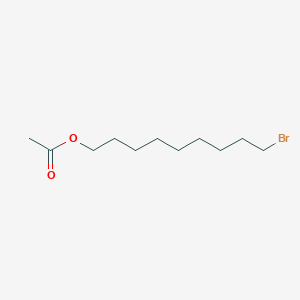

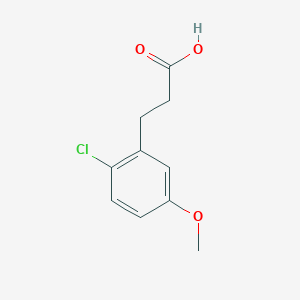
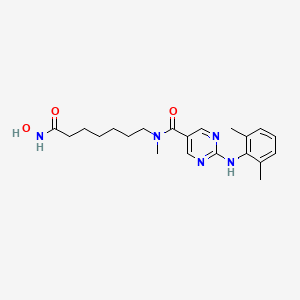
![[(3aR,4R,6Z,10Z,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] acetate](/img/structure/B12328645.png)
